molecular formula C23H33N B14255207 2-Phenyl-3,4,5,6-tetrapropylpyridine CAS No. 440365-49-1

2-Phenyl-3,4,5,6-tetrapropylpyridine

Cat. No.: B14255207
CAS No.: 440365-49-1
M. Wt: 323.5 g/mol
InChI Key: HMACXBPOKIHUCG-UHFFFAOYSA-N
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Description

2-Phenyl-3,4,5,6-tetrapropylpyridine is a heterocyclic organic compound with a pyridine ring substituted with phenyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,4,5,6-tetrapropylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,4,5,6-tetrapropylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

2-Phenyl-3,4,5,6-tetrapropylpyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,4,5,6-tetrapropylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenyl-3,4,5,6-tetrapropylpyridine include other substituted pyridines and heterocyclic compounds with phenyl and alkyl groups. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

440365-49-1

Molecular Formula

C23H33N

Molecular Weight

323.5 g/mol

IUPAC Name

2-phenyl-3,4,5,6-tetrapropylpyridine

InChI

InChI=1S/C23H33N/c1-5-12-19-20(13-6-2)22(15-8-4)24-23(21(19)14-7-3)18-16-10-9-11-17-18/h9-11,16-17H,5-8,12-15H2,1-4H3

InChI Key

HMACXBPOKIHUCG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC(=C1CCC)C2=CC=CC=C2)CCC)CCC

Origin of Product

United States

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